molecular formula C7H7ClN2O3 B3040661 4-Chloro-2-methoxy-5-nitroaniline CAS No. 22459-72-9

4-Chloro-2-methoxy-5-nitroaniline

Cat. No. B3040661
Key on ui cas rn: 22459-72-9
M. Wt: 202.59 g/mol
InChI Key: VJLQAJYDEDLSGO-UHFFFAOYSA-N
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Patent
US08217069B2

Procedure details

To a suspension of 4-chloro-2-methoxyaniline (1.88 g) in concentrated sulfuric acid (18 mL) was added guanidine nitrate (1.46 g) under ice-cooling over 15 minutes, and the mixture was stirred at the same temperature for 15 minutes. The reaction mixture was poured into a saturated aqueous sodium carbonate solution cooled in ice, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and the solution was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (1.94 g).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([O:9][CH3:10])[CH:3]=1.[N+:11]([O-])([OH:13])=[O:12].NC(N)=N.C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]([NH2:6])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)OC
Name
Quantity
18 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.46 g
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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